Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
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Overview
Description
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an oxazine ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization . Another method involves the use of aza-Michael addition as a key step in the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid can be compared with other similar compounds, such as:
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
- 4-Oxohexahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid .
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific ring structure and the resulting biological activities .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-8(11)6-1-2-9-3-4-12-5-7(6)9/h6-7H,1-5H2,(H,10,11) |
InChI Key |
KRIGRMPEZXRRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCOCC2C1C(=O)O |
Origin of Product |
United States |
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